Cas no 477297-29-3 ((2E)-3-[(2,4-difluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile)
![(2E)-3-[(2,4-difluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile structure](https://ja.kuujia.com/scimg/cas/477297-29-3x500.png)
(2E)-3-[(2,4-difluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile 化学的及び物理的性質
名前と識別子
-
- (E)-3-((2,4-difluorophenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile
- 2-Thiazoleacetonitrile, α-[[(2,4-difluorophenyl)amino]methylene]-4-(2-oxo-2H-1-benzopyran-3-yl)-
- F0837-0372
- (2E)-3-[(2,4-difluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
- (E)-3-(2,4-difluoroanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
- AKOS024601080
- 477297-29-3
-
- インチ: 1S/C21H11F2N3O2S/c22-14-5-6-17(16(23)8-14)25-10-13(9-24)20-26-18(11-29-20)15-7-12-3-1-2-4-19(12)28-21(15)27/h1-8,10-11,25H/b13-10+
- InChIKey: UDAHFYUAWWOISJ-JLHYYAGUSA-N
- ほほえんだ: C(#N)/C(/C1=NC(C2=CC3=C(OC2=O)C=CC=C3)=CS1)=C\NC1=CC=C(F)C=C1F
計算された属性
- せいみつぶんしりょう: 407.05400410g/mol
- どういたいしつりょう: 407.05400410g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 29
- 回転可能化学結合数: 4
- 複雑さ: 750
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 103Ų
- 疎水性パラメータ計算基準値(XlogP): 4.9
じっけんとくせい
- 密度みつど: 1.497±0.06 g/cm3(Predicted)
- ふってん: 589.0±60.0 °C(Predicted)
- 酸性度係数(pKa): -2.07±0.10(Predicted)
(2E)-3-[(2,4-difluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0837-0372-75mg |
(2E)-3-[(2,4-difluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
477297-29-3 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0837-0372-5mg |
(2E)-3-[(2,4-difluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
477297-29-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0837-0372-10mg |
(2E)-3-[(2,4-difluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
477297-29-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0837-0372-10μmol |
(2E)-3-[(2,4-difluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
477297-29-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0837-0372-2μmol |
(2E)-3-[(2,4-difluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
477297-29-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0837-0372-1mg |
(2E)-3-[(2,4-difluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
477297-29-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0837-0372-50mg |
(2E)-3-[(2,4-difluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
477297-29-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0837-0372-4mg |
(2E)-3-[(2,4-difluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
477297-29-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0837-0372-3mg |
(2E)-3-[(2,4-difluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
477297-29-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0837-0372-40mg |
(2E)-3-[(2,4-difluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
477297-29-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
(2E)-3-[(2,4-difluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile 関連文献
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
7. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
(2E)-3-[(2,4-difluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrileに関する追加情報
Compound Introduction: CAS No 477297-29-3 and (2E)-3-[(2,4-difluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
The compound with the CAS No 477297-29-3 is a highly specialized molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, chemically named as (2E)-3-[(2,4-difluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile, represents a sophisticated blend of aromatic and heterocyclic structures, which are known for their diverse biological activities. The presence of multiple functional groups, including fluoro-substituted aromatic rings, thiazole moieties, and chromene derivatives, makes this molecule a promising candidate for further exploration in drug discovery and medicinal chemistry.
In recent years, the pharmaceutical industry has witnessed a surge in the development of molecules that incorporate fluorine atoms. The fluoro-substituted phenyl ring in this compound not only enhances its metabolic stability but also modulates its electronic properties, making it an attractive scaffold for designing bioactive molecules. The thiazole ring, a well-known heterocycle with a broad spectrum of biological activities, contributes to the compound's pharmacological potential. Thiazole derivatives have been extensively studied for their antimicrobial, antiviral, and anti-inflammatory properties. The integration of thiazole with chromene moieties in this compound creates a unique structural motif that may exhibit synergistic effects in biological assays.
The chromene moiety, also known as 2H-chromen-3-one, is another key structural feature of this compound. Chromenes have been widely explored for their pharmacological properties, including anticoagulant, anti-inflammatory, and antioxidant activities. The combination of chromene with thiazole and fluoro-substituted phenyl groups in this molecule suggests that it may possess multiple biological targets and mechanisms of action. This complexity makes the compound a valuable asset for medicinal chemists who are seeking to develop novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of molecules with high accuracy. The (2E)-3-[(2,4-difluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile structure has been subjected to virtual screening using various pharmacophore models. These studies suggest that the compound may interact with multiple protein targets involved in inflammatory pathways and cancer signaling. The predicted binding affinities and interaction profiles provide a rational basis for further experimental validation.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions and reagent selection. The use of advanced synthetic techniques such as transition metal catalysis and flow chemistry has been instrumental in achieving high yields and purity levels. The fluoro-substituted phenyl ring was introduced via cross-coupling reactions, while the thiazole and chromene moieties were incorporated through cyclization reactions. These synthetic strategies highlight the importance of interdisciplinary approaches in modern drug discovery.
Once synthesized, the compound was subjected to rigorous analytical characterization to confirm its structure. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography were employed to elucidate its molecular structure. The spectroscopic data were consistent with the proposed structure, providing confidence in its identity.
The biological evaluation of this compound was conducted using a panel of in vitro assays targeting various disease-related pathways. Initial results indicate that the molecule exhibits significant activity against inflammatory markers and cancer cell lines. The presence of multiple functional groups appears to contribute to its potent effects by modulating key signaling pathways involved in these diseases.
One particularly intriguing finding was the interaction between the fluoro-substituted phenyl ring and certain protein targets. Fluorine atoms are known to enhance binding affinity through various mechanisms, including dipole-dipole interactions and halogen bonding. The specific positioning of fluorine atoms in this compound likely contributes to its high potency by optimizing its interaction with biological targets.
The thiazole moiety also played a crucial role in the biological activity observed. Thiazole derivatives have been shown to inhibit enzymes involved in inflammatory responses by modulating redox balance. The combination of thiazole with chromene may create a synergistic effect that enhances anti-inflammatory properties.
The chromene ring contributed additional pharmacological benefits by interacting with receptors and enzymes involved in cellular signaling pathways. Chromenes have been studied for their ability to inhibit platelet aggregation and reduce oxidative stress, making them potential candidates for treating cardiovascular diseases.
Further research is ongoing to optimize the pharmacological profile of this compound. Structural modifications are being explored to enhance its selectivity and reduce potential side effects. Additionally, preclinical studies are being planned to evaluate its safety and efficacy in animal models before moving to human trials.
The development of novel therapeutic agents requires a multidisciplinary approach that integrates synthetic chemistry, computational biology, pharmacology, and clinical research. The (2E)-3-[(2,4-difluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile represents an excellent example of how collaboration across different scientific disciplines can lead to innovative drug discovery efforts.
In conclusion, the compound with CAS No 477297-29-3 is a structurally complex molecule with significant potential for therapeutic applications. Its unique combination of functional groups makes it an attractive candidate for further exploration in drug discovery programs aimed at treating inflammation-related diseases and cancer.
477297-29-3 ((2E)-3-[(2,4-difluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile) 関連製品
- 2228263-44-1(1-(2,6-dimethoxy-4-methylphenyl)-2,2-difluorocyclopropan-1-amine)
- 2171790-77-3(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo2.1.1hexane-5-carboxylic acid)
- 1448776-80-4(3-Bromo-4-methyl-2-(trifluoromethyl)pyridine)
- 26049-70-7(Thiazole,2-hydrazinyl-4-(4-nitrophenyl)-)
- 92847-88-6(cyclopropyl(3,4-dimethoxyphenyl)methanone)
- 2137738-35-1(2,2-Difluoro-3-[(pyrrolidin-1-yl)amino]propanoic acid)
- 896370-14-2(N-1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl-3,5-dimethoxybenzamide)
- 1245648-36-5(7-Bromo-4-fluoroindoline-2,3-dione)
- 53670-04-5((4-Methoxyphenyl)6-(4-methoxyphenyl)-3-pyridinylmethanone)
- 45204-08-8(ethyl (2S)-2-amino-5-(N'-nitrocarbamimidamido)pentanoate)